

2,6-Diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diazaspiro[3.4]octane

Cat. No.: B170100

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **2,6-diazaspiro[3.4]octane** core is a compelling structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique platform for the development of novel therapeutics targeting a wide range of diseases. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthetic methodologies, and biological significance of **2,6-diazaspiro[3.4]octane** and its derivatives.

Core Identifiers and Physicochemical Properties

While the parent **2,6-diazaspiro[3.4]octane** is often utilized in its salt or protected forms, several key derivatives are commercially available and extensively documented. The identifiers and properties of these compounds are crucial for researchers in sourcing and applying these building blocks.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
2,6-Diazaspiro[3.4]octane dihydrochloride	1630906-93-2	C ₆ H ₁₄ Cl ₂ N ₂	185.09	≥97% ^[1]
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate	885270-84-8	C ₁₁ H ₂₀ N ₂ O ₂	212.29	95%
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate	885270-86-0	C ₁₁ H ₂₀ N ₂ O ₂	212.29	
2-Methyl-2,6-diazaspiro[3.4]octane	135380-30-2	C ₇ H ₁₄ N ₂	126.20	≥97% ^[2]

Table 1: Key Identifiers and Properties of **2,6-Diazaspiro[3.4]octane** Derivatives

Experimental Protocols: Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives

The synthesis of functionalized **2,6-diazaspiro[3.4]octane** scaffolds is a critical step in their application for drug discovery. A notable example is the preparation of various antitubercular agents, for which detailed experimental procedures have been published.

General Procedure for the Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-8-(substituted)-**2,6-diazaspiro[3.4]octane** derivatives:

A common synthetic route involves the initial preparation of a protected **2,6-diazaspiro[3.4]octane** core, which is then further functionalized. For instance, the synthesis of 2-tert-Butoxycarbonyl-6-benzyl-N-(cyclopropylmethyl)-2,6-diazaspiro[3..4]octane-8-

carboxamide was achieved from 2-(tert-Butyl) 8-ethyl 6-benzyl-**2,6-diazaspiro[3.4]octane**-2,8-dicarboxylate. The synthesis of the dicarboxylate precursor is carried out by reacting tert-butyl 3-oxazetidine-1-carboxylate with triethylphosphonoacetate in the presence of sodium hydride.

Further elaboration of these core structures allows for the introduction of diverse functionalities, leading to a wide array of derivatives for biological screening. For example, the synthesis of 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-**2,6-diazaspiro[3.4]octane**-8-carboxamide is accomplished by deprotection of the Boc group followed by acylation with 5-nitro-2-furoyl chloride.

NMR Data for a Representative Derivative:

For 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-**2,6-diazaspiro[3.4]octane**, the following NMR data has been reported:

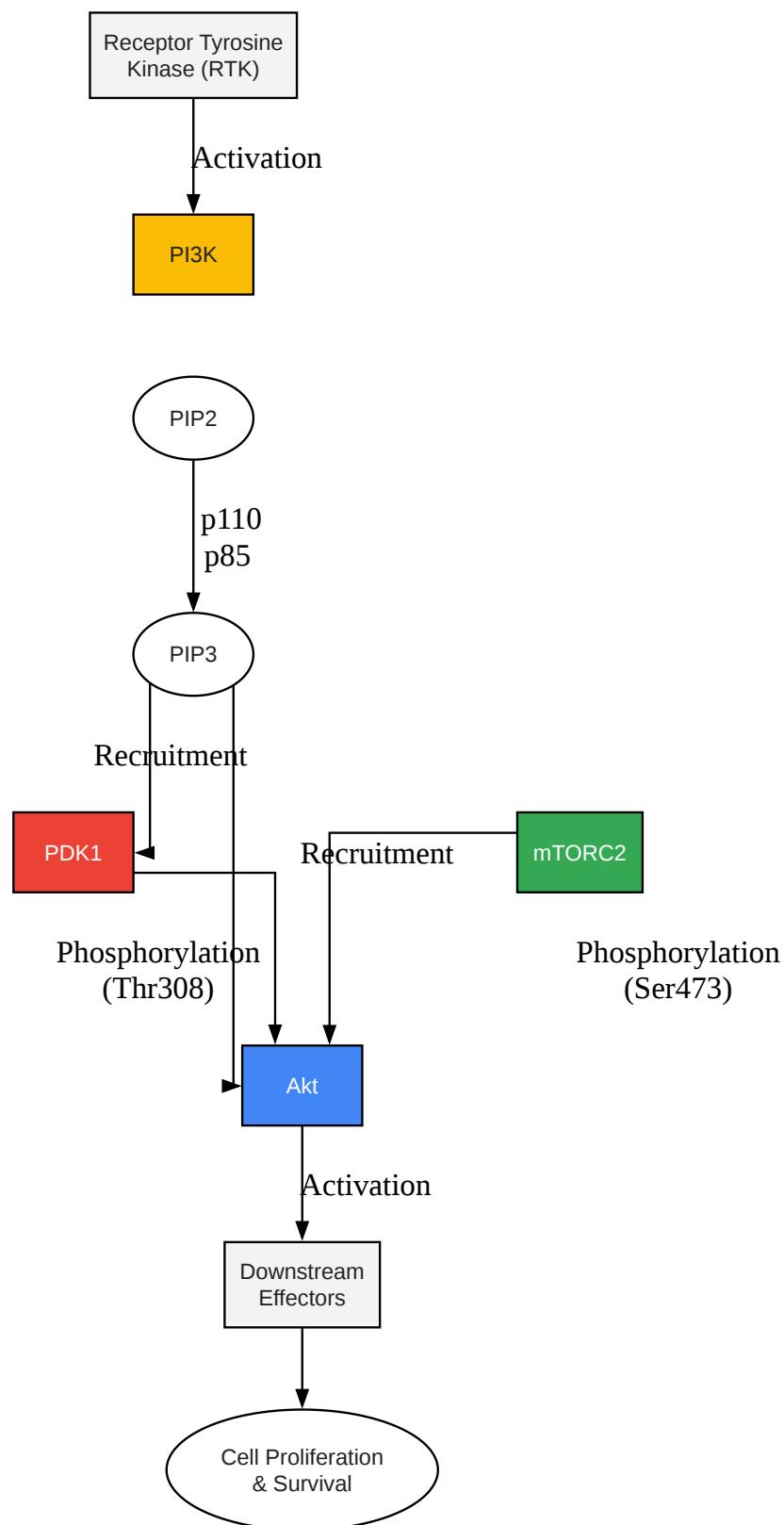
- ^1H NMR (300 MHz, CDCl_3): δ 7.39–7.16 (m, 5H), 3.91 (dd, $J = 41.5, 8.6$ Hz, 2H), 3.69 (q, $J = 12.8$ Hz, 2H), 3.57–3.41 (m, 3H), 2.04–1.86 (m, 1H), 1.38 (s, 9H), 1.00–0.94 (m, 4H).[3]
- ^{13}C NMR (75 MHz, DMSO-d_6): δ 156.29, 138.23, 128.69, 128.42, 127.27, 79.68, 64.71, 59.87, 53.40, 45.16, 43.19, 28.30, 8.08, -0.05.[3]

Biological Significance and Signaling Pathways

The **2,6-diazaspiro[3.4]octane** scaffold is a key component in a variety of biologically active molecules. Its presence has been noted in compounds developed as antitubercular and antimalarial agents, as well as modulators of critical cellular signaling pathways.

Antitubercular Activity:

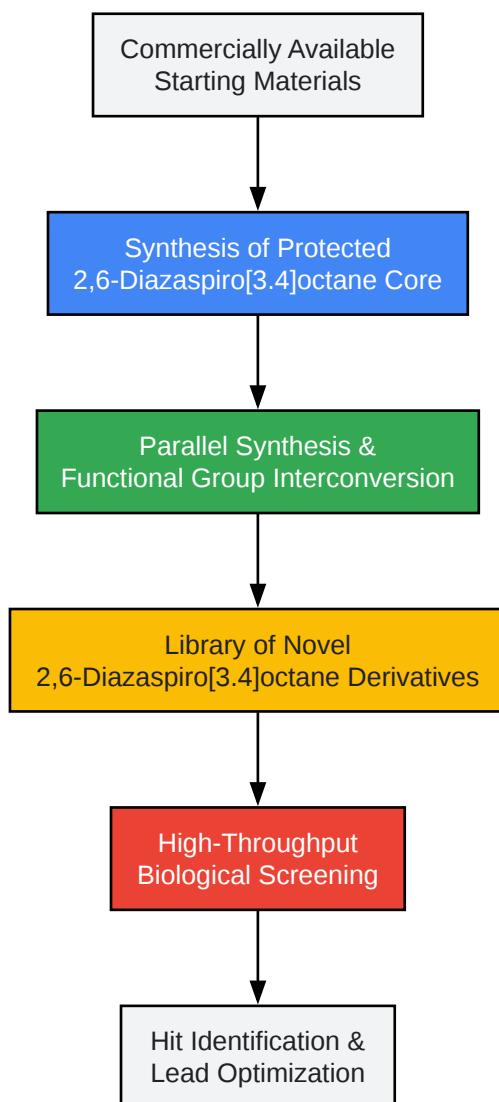
A series of nitrofuran-containing **2,6-diazaspiro[3.4]octane** derivatives have demonstrated potent activity against *Mycobacterium tuberculosis*. The mechanism of action for nitrofurans involves their reduction by bacterial enzymes to generate reactive nitrogen species that are lethal to the bacteria. This highlights the role of the spirocyclic core as a scaffold to present the active nitrofuran pharmacophore.


Antimalarial Activity:

Novel chemical series based on the **2,6-diazaspiro[3.4]octane** framework have been identified with significant activity against multiple life stages of the *Plasmodium falciparum* parasite.[4][5] Mechanistic studies have implicated the *P. falciparum* cyclic amine resistance locus in the mode of resistance to these compounds.

Modulation of Cellular Signaling:

Derivatives of **2,6-diazaspiro[3.4]octane** have been identified as modulators of the MAP kinase and PI3K signaling pathways. These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The ability to modulate these pathways positions **2,6-diazaspiro[3.4]octane** derivatives as promising candidates for oncology drug discovery.


Below is a representative diagram of the PI3K/Akt signaling pathway, which can be modulated by compounds containing the **2,6-diazaspiro[3.4]octane** scaffold.

[Click to download full resolution via product page](#)

Caption: PI3K/Akt Signaling Pathway.

This diagram illustrates the activation of Akt through a cascade initiated by Receptor Tyrosine Kinases (RTKs) and mediated by PI3K, leading to downstream effects on cell proliferation and survival.

The following diagram illustrates a general workflow for the synthesis and screening of novel **2,6-diazaspiro[3.4]octane** derivatives.

[Click to download full resolution via product page](#)

Caption: Drug Discovery Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [2,6-Diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170100#2-6-diazaspiro-3-4-octane-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com